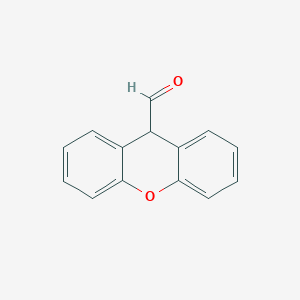

Xanthene-9-carbaldehyde

Description

Significance of the Xanthene Scaffold in Organic and Materials Chemistry

The xanthene scaffold, a dibenzo[b,e]pyran system, is a privileged structure in organic and medicinal chemistry. mdpi.com This tricyclic ether is not commonly found in nature but has been isolated from some plant families. ijarsct.co.in The majority of xanthene derivatives are synthetically produced, allowing for a wide range of substitutions that influence their physical, chemical, and biological properties. mdpi.com The presence of different substituents, particularly at the 9-position, has a significant impact on these characteristics. ijarsct.co.inresearchgate.netsciforum.net

Xanthene derivatives are associated with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. mdpi.comijarsct.co.in This has made the xanthene nucleus a focal point in pharmaceutical research and drug discovery. ijarsct.co.inresearchgate.net Beyond medicinal applications, the xanthene core is integral to the development of materials with specific functions. For instance, these compounds are widely used as fluorescent dyes, pH-sensitive probes for bio-imaging, and as components in laser technology. mdpi.comgoums.ac.ir Their unique photophysical properties make them valuable in the field of materials science for applications such as organic light-emitting diodes (OLEDs). ijarsct.co.in

Research Context of Aldehyde Functionalities within Heterocyclic Systems

The aldehyde functional group is one of the most versatile and frequently utilized reactive moieties in organic synthesis. mdpi.com When attached to a heterocyclic system, an aldehyde group provides a key handle for a multitude of chemical transformations. This allows for the construction of more complex molecular architectures and the introduction of diverse functionalities. mdpi.com

The reactivity of aldehydes in heterocycles is harnessed in numerous synthetic methodologies, including multicomponent reactions, which are prized for their efficiency and atom economy. researchgate.net These reactions are instrumental in creating libraries of compounds for biological screening, where subtle structural changes can lead to significant differences in activity. researchgate.net Common transformations involving heterocyclic aldehydes include their conversion into other functional groups, such as carboxylic acids, alcohols, and amines, as well as their participation in carbon-carbon bond-forming reactions. mdpi.comthieme-connect.com The Vilsmeier-Haack reaction is a prominent method for introducing an aldehyde group onto electron-rich heterocyclic rings. mdpi.comwisdomlib.org The resulting heterocyclic aldehydes are crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. wisdomlib.org

Scope and Focus of Research on Xanthene-9-carbaldehyde

Research on this compound primarily revolves around its utility as a synthetic intermediate. The aldehyde group at the 9-position of the xanthene scaffold is a key feature, enabling a variety of chemical reactions to build more elaborate molecular structures.

An efficient synthesis of this compound has been developed through a two-carbon homologation of xanthydrol using N-vinylacetamides or ethyl vinyl ether as acetaldehyde (B116499) anion equivalents. acs.orgnih.gov This method provides a practical route to this important synthon. acs.org Once synthesized, this compound can be used as a starting material for various transformations. For instance, it can undergo addition reactions with carbanions to prepare 9-(α-hydroxyalkyl)xanthenes. thieme-connect.com These products can then undergo further rearrangements, such as the Wagner-Meerwein rearrangement, to yield other heterocyclic systems like dibenz[b,f]oxepins, which are precursors to neuroactive substances. thieme-connect.com

The research focus also extends to the synthesis of derivatives of this compound itself, such as substituted versions like 2-propyl-9H-xanthene-9-carbaldehyde and 3,6-dihydroxy-9H-xanthene-9-carbaldehyde, which can be seen in public chemical databases. nih.govnih.gov The exploration of these derivatives and their subsequent reactions broadens the scope of accessible molecular diversity based on the xanthene framework.

Chemical Properties of this compound and Related Derivatives

| Property | This compound | 2-propyl-9H-xanthene-9-carbaldehyde | 3,6-dihydroxy-9H-xanthene-9-carbaldehyde |

| Molecular Formula | C₁₄H₁₀O₂ | C₁₇H₁₆O₂ | C₁₄H₁₀O₄ |

| Molecular Weight | 210.23 g/mol | 252.31 g/mol | 242.23 g/mol |

| CAS Number | 72240-47-2 | 174928829 (CID) | 174527429 (CID) |

| Appearance | Oil | - | - |

| ¹H NMR (CDCl₃, 300 MHz) | δ 9.69 (t, J = 1.7 Hz, 1H), 7.15-7.30 (m, 4H), 7.0-7.15 (m, 4H), 4.62 (t, J = 6.4 Hz, 1H), 2.85 (dd, J = 1.7, 6.4 Hz, 2H) | - | - |

| ¹³C NMR (CDCl₃, 75 MHz) | δ 200.4, 152.1, 128.5, 128.2, 124.3, 123.6, 116.7, 54.2, 33.4 | - | - |

Data for this compound from reference acs.org. Data for derivatives from PubChem. nih.govnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9H-xanthene-9-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-9-12-10-5-1-3-7-13(10)16-14-8-4-2-6-11(12)14/h1-9,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMTBVSIWYXRQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80473516 | |

| Record name | XANTHENE-9-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72240-47-2 | |

| Record name | XANTHENE-9-CARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80473516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Xanthene 9 Carbaldehyde and Its Core Precursors

De Novo Synthesis Approaches to the Xanthene Nucleus

The construction of the fundamental xanthene ring system is a critical first step in the synthesis of many of its derivatives. Methodologies for achieving this can be broadly categorized into those that proceed without a catalyst and those that rely on catalytic systems to promote the reaction.

The synthesis of the xanthene scaffold can be achieved without the use of a traditional catalyst, often relying on the reaction conditions to drive the cyclization. One of the most common methods involves the condensation of an aldehyde with a 1,3-dicarbonyl compound like 1,3-cyclohexanedione (B196179) or dimedone. scielo.org.mxresearchgate.net While this reaction is typically accelerated by a catalyst, under certain conditions, it can proceed without one. scielo.org.mx

For instance, research has shown that the reaction to form 1,8-dioxooctahydroxanthenes can be successfully carried out in magnetized water, which serves as a green solvent. scielo.org.mx This method offers advantages such as short reaction times, high yields, and a simple work-up procedure without the need for an organic solvent or catalyst. scielo.org.mx Similarly, the use of ultrasonic irradiation in conjunction with a carboxy functionalized ionic liquid has been demonstrated to facilitate the catalyst-free condensation of dimedone with various aldehydes, yielding 1,8-dioxo-octahydroxanthene derivatives in excellent yields. academie-sciences.fr In the absence of a catalyst, the reaction between an aldehyde and dimedone may terminate at the formation of an open-chain intermediate, highlighting the role of reaction conditions in achieving the final cyclized xanthene product. scielo.org.mxscielo.org.mx

Catalysis plays a pivotal role in enhancing the efficiency and scope of xanthene synthesis. Various catalysts have been developed, ranging from simple organic molecules to complex framework materials.

L-Proline: The amino acid L-proline has emerged as an efficient, inexpensive, and environmentally benign organocatalyst for synthesizing xanthene derivatives. academie-sciences.fr It effectively catalyzes the one-pot condensation of aldehydes with cyclic 1,3-diones. academie-sciences.frproquest.com For example, using just 5 mol% of L-proline in ethanol (B145695) at 60°C, a series of 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-ones were synthesized in high yields from substituted salicylaldehydes and dimedone or 1,3-cyclohexanedione. academie-sciences.fr The protocol is noted for its operational simplicity, mild conditions, and short reaction times. academie-sciences.fr L-proline is also effective for synthesizing various benzoxanthenes in an aqueous medium, demonstrating its versatility. tandfonline.comresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands, and they have shown significant promise as heterogeneous catalysts in organic synthesis. nih.govmdpi.com Their high surface area and tunable Lewis acid sites make them effective for promoting condensation reactions.

The copper-based MOF, CuBTC (also known as HKUST-1), has been successfully used as a recyclable, heterogeneous catalyst for the synthesis of 1,8-dioxo-octa-hydro xanthene derivatives from the condensation of benzaldehyde (B42025) and dimedone. mdpi.comnih.govfrontiersin.org This method is advantageous due to high yields, short reaction times, and mild conditions. mdpi.com Bimetallic MOFs, such as Fe-Mg MOF, have also been fabricated and used to catalyze the synthesis of 14-aryl-14-H-dibenzo[a,j]xanthenes, showing significantly increased yield compared to their monometallic counterparts, which is attributed to a higher number of acid sites. nih.gov

Interactive Table: Catalyzed Synthesis of Xanthene Derivatives

| Catalyst | Substrate 1 | Substrate 2 | Product Type | Key Advantages |

|---|---|---|---|---|

| L-Proline | Substituted Salicylaldehydes | Dimedone / 1,3-Cyclohexanedione | 9-substituted-2,3,4,9-tetrahydro-1H-xanthen-1-ones | Eco-friendly, mild conditions, high yields. academie-sciences.fr |

| CuBTC (MOF) | Benzaldehyde | Dimedone | 1,8-dioxo-octa-hydro xanthenes | Heterogeneous, recyclable, high yields, short reaction times. mdpi.comnih.gov |

| Fe-Mg (MOF) | Benzaldehyde | 2-Naphthol | 14-aryl-14-H-dibenzo[a,j]xanthenes | Higher catalytic activity than parent MOFs. nih.gov |

| Co/Ampyrone-MOF | Various Aldehydes | Dimedone | Xanthene Derivatives | Heterogeneous nanocatalyst for one-pot synthesis. researchgate.net |

Targeted Synthesis of Xanthene-9-carbaldehyde and Related Xanthone (B1684191) Carbaldehydes

While the above methods focus on building the xanthene nucleus, specific strategies are required to introduce the carbaldehyde functionality, particularly at the C9 position of xanthene or on the aromatic rings of the related xanthone scaffold.

A direct and efficient synthesis of 9H-xanthene-9-carbaldehyde has been achieved through a novel two-carbon homologation of xanthydrol. researchgate.netnih.govacs.org This strategy utilizes N-vinylacetamides or ethyl vinyl ether as acetaldehyde (B116499) anion equivalents. researchgate.netacs.org The reaction of xanthydrol with these reagents in acetic acid provides 9H-xanthene-9-carbaldehyde in excellent yields. acs.org

The proposed mechanism involves the acid-catalyzed formation of a cationic intermediate from the alcohol, which then undergoes a nucleophilic attack by the enamide or enol ether. acs.org This method is not only efficient for xanthydrol but has also been successfully applied to thioxanthydrol and a 9,10-dihydro-9-acridinol, demonstrating its utility for a range of tricyclic systems. researchgate.netnih.govacs.org

Interactive Table: Two-Carbon Homologation of Xanthydrol (1a) to this compound (3a)

| Reagent (Acetaldehyde Anion Equivalent) | Solvent | Yield (%) | Reference |

|---|---|---|---|

| N-methyl-N-vinylacetamide (2a) | Acetic Acid | 85 | acs.org |

| N-vinylacetamide (2b) | Acetic Acid | 85 | acs.org |

| Ethyl vinyl ether (2c) | Acetic Acid | 92 | acs.org |

Addition of Carbanions to this compound

The aldehyde group of this compound is a versatile handle for further synthetic transformations. One such reaction is the addition of carbanions to the carbonyl carbon. This approach has been used to prepare a series of 9-(α-hydroxyalkyl)xanthenes in good yields. thieme-connect.com In this method, various carbanions are generated and added to this compound, creating a new carbon-carbon bond and a secondary alcohol. thieme-connect.com These products can subsequently undergo Wagner-Meerwein rearrangement under acidic conditions to yield 10-substituted dibenz[b,f]oxepins. thieme-connect.com This demonstrates the utility of this compound as a key intermediate for accessing more complex molecular architectures.

An effective route for the synthesis of xanthone carbaldehydes involves a two-step process starting from a methyl-substituted xanthone. nih.govmdpi.com The first step is a Vohl-Ziegler bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide (DBP) to afford a dibromomethyl xanthone. nih.govmdpi.com

Optimized Synthetic Routes from Substituted Benzenes to Xanthone Carbaldehyde Precursors

The preparation of xanthone carbaldehydes, which are key intermediates for this compound, can be achieved through multi-step pathways starting from simple substituted benzenes. An example is the synthesis of 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde (a xanthone carbaldehyde) from 1,2,3-trimethoxybenzene (B147658). nih.gov This process involves:

A Friedel-Crafts acylation of 1,2,3-trimethoxybenzene with 2-methoxybenzoyl chloride. nih.gov

An intramolecular nucleophilic aromatic substitution to form the xanthone ring. nih.gov

A subsequent Duff formylation to introduce the carbaldehyde group at the C-1 position. nih.gov

A final methylation step. nih.gov

Table 1: Comparison of Synthetic Routes to 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde

| Feature | Standard Route | Optimized Route |

| Starting Precursor | 1,2,3-trimethoxybenzene nih.gov | 1,2,3-trimethoxy-5-methylbenzene nih.gov |

| Key Steps | Friedel-Crafts Acylation, Intramolecular Substitution, Duff Formylation, Methylation nih.gov | Synthesis of the xanthone from the methylated precursor, followed by bromination and conversion to the aldehyde. nih.gov |

| Advantage | Utilizes a simpler starting material. | Reported to be a more successful and optimized preparation. researchgate.net |

Electrochemical and Metal-Free Synthetic Procedures for (Aza)xanthenes

In the quest for more sustainable and efficient chemical processes, electrochemical and metal-free synthetic methods have emerged as promising alternatives for the synthesis of xanthenes and their nitrogen-containing analogues, (aza)xanthenes. nih.govresearchgate.netup.pt These greener methodologies avoid the use of potentially toxic and expensive metal catalysts. nih.govresearchgate.net

Electrochemical approaches have been successfully employed for the C-H functionalization of xanthenes. researchgate.net For instance, the anodic oxidation of a xanthene can generate a xanthene cation. This reactive intermediate can then be trapped by a nucleophile, such as an azole or an imide, to form a new C-N bond at the C9 position. researchgate.net This method facilitates the dehydrogenative coupling of xanthenes with a variety of nitrogen-based nucleophiles, including pyrazoles, imidazoles, and triazoles, affording the corresponding 9-amino-xanthene derivatives in good yields. researchgate.net These modern techniques represent an important advancement in the synthesis of functionalized xanthene scaffolds. nih.govresearchgate.net

Synthesis of this compound Derivatives

The functionalization of the xanthene scaffold is crucial for developing new compounds with specific properties. The C9 position, in particular, is a focal point for chemical modification.

Strategies for Functionalization at the C9 Position

The most direct and widely used strategy for creating a variety of xanthene derivatives involves the chemical modification of the carbonyl group at the C9 position of a xanthone precursor. nih.govresearchgate.netresearchgate.net This approach allows for the introduction of a wide range of substituents, which significantly influences the molecule's physical and chemical properties. sciforum.net

Key strategies for functionalization at the C9 position include:

Reductive Amination: The carbonyl group of the xanthone can be converted into an amine through reductive amination. sciforum.netsciforum.net This involves reacting the xanthone with an amine in the presence of a reducing agent to form C-N bonds, leading to aminated xanthene derivatives.

Amide Coupling: Xanthene-9-carboxylic acid, which can be synthesized from the corresponding xanthene via lithiation and carboxylation, serves as a versatile intermediate. sciforum.netup.pt This acid can then be coupled with various amines to form a diverse library of amide derivatives. sciforum.net

Formation of Spiro-derivatives: The C9 position is also involved in the synthesis of complex spiro[fluorene-9,9'-xanthene] (B3069175) structures, which are of interest for materials science applications. researchgate.net

These functionalization strategies highlight the versatility of the C9 position in generating a broad spectrum of xanthene derivatives.

Synthesis of Aminated Xanthenes from Carbaldehyde Precursors

A prominent method for synthesizing aminated xanthenes utilizes carbaldehyde precursors in a one-pot reductive amination reaction. nih.gov For example, a library of aminated xanthones was successfully generated from 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde. nih.govresearchgate.net In this procedure, the carbaldehyde group is reacted with a selection of primary or secondary amine precursors. The resulting imine or enamine intermediate is then reduced in situ to yield the final aminated xanthone product. nih.gov This approach has been used to conjugate various amine-containing structural motifs onto the xanthone scaffold. nih.govresearchgate.net

Table 2: Synthesis of Aminated Xanthones via Reductive Amination

| Precursor | Amine Reagent | Resulting Functional Group |

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde nih.gov | Various primary/secondary amines nih.gov | Aminated xanthone derivatives nih.govresearchgate.net |

Reactivity and Chemical Transformations of Xanthene 9 Carbaldehyde

Oxidation Reactions

The aldehyde group of xanthene-9-carbaldehyde is readily susceptible to oxidation, providing a straightforward route to xanthene-9-carboxylic acid and its corresponding esters. These derivatives are themselves important building blocks for pharmacologically active compounds and other functional materials.

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic chemistry. In the context of xanthene derivatives, this reaction is often employed to create precursors for further functionalization. For instance, substituted xanthone (B1684191) carbaldehydes, which are structurally related to this compound, have been efficiently converted to their corresponding carboxylic acids. One notable method employs Oxone® (potassium peroxymonosulfate) in a solvent like dimethylformamide (DMF) under reflux conditions. mdpi.com This method has been successfully applied to synthesize compounds such as 3,4-dimethoxy-9-oxo-9H-xanthene-1-carboxylic acid from its aldehyde precursor in good yields. mdpi.com

Similarly, the direct conversion to esters can be achieved under oxidative conditions. By reacting the aldehyde with Oxone® in an alcohol solvent, such as methanol, the corresponding methyl ester can be formed. mdpi.com This one-pot oxidation-esterification provides an efficient pathway to xanthene-9-carboxylic acid esters.

An alternative, though indirect, route to esters involves first preparing the sodium salt of xanthene-9-carboxylic acid. This salt can then be reacted with various haloalkanes to yield the desired ester derivatives. google.com While this is not a direct oxidation of the aldehyde to an ester, it represents a common synthetic strategy starting from the carboxylic acid, which is itself an oxidation product of the aldehyde.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Oxone®, DMF | 3,4-Dimethoxy-9-oxo-9H-xanthene-1-carboxylic acid | 71% | mdpi.com |

| Methoxy-9-oxo-9H-xanthene-1-carbaldehyde | Oxone®, Methanol | Methyl methoxy-9-oxo-9H-xanthene-1-carboxylate | - | mdpi.com |

| Sodium xanthene-9-carboxylate | Diethyl methyl bromoethylammonium bromide, Isopropanol | Xanthene-9-carboxylic acid ß-diethylaminoethyl ester methobromide | - | google.com |

The mechanism of aldehyde oxidation can vary depending on the oxidant and reaction conditions. When using powerful oxidants like Oxone®, the reaction likely proceeds through the formation of a reactive oxirane intermediate from the peroxymonosulfate, which then delivers an oxygen atom to the aldehyde.

In photochemical oxidations, a different mechanism is operative. Studies on the aerobic oxidation of aldehydes to carboxylic acids have shown that the reaction can be initiated by visible light in the presence of a photosensitizer. researchgate.net This process involves the generation of singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen. researchgate.net The singlet oxygen can then react with the aldehyde. One proposed pathway involves the formation of a peroxy acid, which subsequently reacts with another molecule of the aldehyde in a Criegee-like rearrangement to yield two molecules of the carboxylic acid. researchgate.netresearchgate.net

Furthermore, mechanistic investigations into the photochemistry of related compounds, such as pyronin-9-carboxylates (which are analogous to xanthene-9-carboxylic acid), suggest that irradiation can lead to the release of carbon monoxide (CO) through a putative α-lactone intermediate. researchgate.netresearchgate.net This indicates that the C9 position of the xanthene nucleus is photochemically active and that oxidation processes can be complex. Studies using ¹⁸O-labeling have also been employed to trace the origin of oxygen atoms in the final products during oxidation reactions of related xanthene structures, confirming that pre-existing oxygen in the reactant molecules can be a significant source for ether groups in certain high-temperature processes. nih.gov

Reduction and Amination Reactions

The carbonyl group in this compound can be readily reduced or serve as an electrophilic site for the introduction of nitrogen-containing functional groups through reductive amination. These transformations open pathways to amines and hydrazide derivatives, which are of significant interest in medicinal chemistry.

Reductive amination is a powerful and widely used method for forming carbon-nitrogen bonds. masterorganicchemistry.com The process typically involves the initial reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. masterorganicchemistry.com This strategy avoids the problem of over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

This methodology has been applied to xanthene-based scaffolds to generate libraries of novel compounds for biological screening. nih.govsciforum.netsciforum.net For example, a one-pot reductive amination of a substituted xanthone carbaldehyde with various primary and secondary amines has been used to produce a diverse set of aminated xanthones. nih.gov Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comnih.gov The general applicability of this reaction makes it a key strategy for modifying the xanthene core. sciforum.netsciforum.net

| Carbonyl Compound | Amine | Reducing Agent | Product Type | Reference |

| 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde | Various Amine Precursors | NaBH₃CN | Aminated Xanthones | nih.gov |

| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN or NaBH(OAc)₃ | Secondary/Tertiary Amine | masterorganicchemistry.com |

Xanthene-9-carbohydrazide is a key derivative that serves as a platform for creating more complex molecules, particularly hydrazones. The synthesis of xanthene-9-carbohydrazide is typically achieved not directly from the aldehyde, but via its oxidation product, xanthene-9-carboxylic acid. ontosight.airesearchgate.net

The synthetic route involves a two-step sequence starting from this compound:

Oxidation: The aldehyde is first oxidized to xanthene-9-carboxylic acid using standard oxidizing agents.

Hydrazinolysis: The resulting carboxylic acid (or its corresponding ester, like methyl xanthene-9-carboxylate) is then reacted with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to form the target carbohydrazide (B1668358). ontosight.airesearchgate.net

This carbohydrazide is a stable compound that can be readily condensed with various aldehydes and ketones to form a wide array of N-acylhydrazones. These hydrazone derivatives, featuring a xanthene moiety, have been investigated for their potential as multi-target medicinal agents. researchgate.net

Carbonyl Group Reactivity at C9

The reactivity of the aldehyde group in this compound is dictated by both electronic and steric factors imposed by the rigid, tricyclic xanthene framework. The C9 position is unique, being a benzylic-like carbon flanked by two phenyl rings and bridged by an oxygen atom.

The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. libretexts.org This electrophilicity makes it a prime target for nucleophiles. The reactivity can be further understood by considering the stability of the partial positive charge on the carbonyl carbon. libretexts.org The surrounding aromatic rings of the xanthene system can influence this charge through resonance and inductive effects.

Acyl Anion Equivalents and Umpolung Strategies

The concept of "umpolung," or polarity reversal, provides a powerful strategy for reversing the typical electrophilic nature of an aldehyde's carbonyl carbon, transforming it into a nucleophilic acyl anion equivalent. dnmfaizpur.orgnih.gov This approach allows for the formation of carbon-carbon bonds that are otherwise inaccessible through conventional reactivity. tubitak.gov.tr While direct deprotonation of an aldehyde is not feasible, the conversion of this compound into a suitable derivative enables this reversed polarity. dnmfaizpur.org

A classic and highly effective method for achieving umpolung is through the formation of a dithiane. The reaction of this compound with 1,3-propanedithiol (B87085) under acidic conditions would yield the corresponding 2-(9H-xanthen-9-yl)-1,3-dithiane. The C-H proton at the C2 position of the dithiane ring (originally the aldehyde proton) is now sufficiently acidic to be removed by a strong base, such as n-butyllithium (n-BuLi). tubitak.gov.tr This deprotonation generates a stabilized carbanion, a potent nucleophile that serves as a synthetic equivalent of a xanthene-9-carbonyl anion.

Table 1: Umpolung Strategy via Dithiane Formation

| Step | Description | Reagents | Intermediate/Product |

| 1 | Dithiane Formation | 1,3-Propanedithiol, Acid catalyst (e.g., BF₃·OEt₂) | 2-(9H-Xanthen-9-yl)-1,3-dithiane |

| 2 | Deprotonation (Umpolung) | n-Butyllithium (n-BuLi) | 2-Lithio-2-(9H-xanthen-9-yl)-1,3-dithiane |

| 3 | Reaction with Electrophile | Alkyl halide (R-X) | 2-Alkyl-2-(9H-xanthen-9-yl)-1,3-dithiane |

| 4 | Deprotection | HgCl₂, CaCO₃, aq. CH₃CN | Alkyl 9H-xanthen-9-yl ketone |

Addition Reactions to the Aldehyde Functionality

The electrophilic carbonyl carbon of this compound is susceptible to attack by a wide variety of nucleophiles in nucleophilic addition reactions. libretexts.org This is a fundamental reaction of aldehydes, proceeding through a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the oxygen to yield the alcohol product. masterorganicchemistry.com

Common nucleophiles that can be added to this compound include:

Organometallic Reagents: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) react to form secondary alcohols. For example, reaction with methylmagnesium bromide would yield 1-(9H-xanthen-9-yl)ethanol.

Hydride Reagents: Complex metal hydrides such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduce the aldehyde to the corresponding primary alcohol, 9-xanthenemethanol. masterorganicchemistry.com

Cyanide: The addition of a cyanide ion (e.g., from NaCN/HCN) forms a cyanohydrin, specifically 2-hydroxy-2-(9H-xanthen-9-yl)acetonitrile. masterorganicchemistry.com This reaction is reversible and synthetically useful as the cyanohydrin can be further hydrolyzed to an α-hydroxy acid or reduced to a β-aminoalcohol.

The reactivity of this compound in these additions can be influenced by the steric bulk of the tricyclic xanthene system, which may hinder the approach of the nucleophile compared to simpler aliphatic or aromatic aldehydes. libretexts.org

Condensation Reactions involving the Aldehyde Group

This compound, being a non-enolizable aldehyde (it lacks α-hydrogens), is an excellent electrophilic partner in various condensation reactions. masterorganicchemistry.com These reactions involve nucleophilic addition to the aldehyde followed by a dehydration step, leading to the formation of a new carbon-carbon double bond. srmist.edu.in

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound possessing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid, diethyl malonate, or malononitrile (B47326). srmist.edu.in For instance, reacting this compound with malononitrile in the presence of a weak base like piperidine (B6355638) would yield (9H-xanthen-9-ylidene)malononitrile. The product is an α,β-unsaturated compound, stabilized by conjugation. srmist.edu.in

Claisen-Schmidt Condensation: This is a type of crossed aldol (B89426) condensation between an aldehyde (with no α-hydrogens) and a ketone. masterorganicchemistry.comsrmist.edu.in The reaction of this compound with a ketone like acetophenone, under basic or acidic conditions, would form a β-hydroxy ketone, which readily dehydrates upon heating to yield an α,β-unsaturated ketone, known as a chalcone. libretexts.org

Wittig Reaction: While not strictly a condensation, the Wittig reaction achieves a similar outcome. It provides a highly reliable method for converting the aldehyde into an alkene. Reaction of this compound with a phosphorus ylide (Ph₃P=CHR) would replace the C=O bond with a C=C bond, yielding a 9-substituted vinylxanthene derivative.

Table 2: Examples of Condensation Reactions

| Reaction Name | Nucleophile | Catalyst | Product Type |

| Knoevenagel Condensation | Malononitrile | Piperidine | α,β-Unsaturated dinitrile |

| Claisen-Schmidt Condensation | Acetophenone | NaOH or H⁺ | α,β-Unsaturated ketone (Chalcone) |

| Wittig Reaction | Methyltriphenylphosphonium bromide / Base | - | 9-Vinyl-9H-xanthene |

Skeletal Rearrangements and Cycloadditions

The rigid tricyclic structure of the xanthene nucleus and its substitution at the C9 position can lead to interesting and complex chemical transformations, including skeletal rearrangements and participation in cycloaddition reactions to form spirocyclic systems.

Wagner-Meerwein Rearrangements of Xanthene-9-substituted Intermediates

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent, electron-deficient carbon center. wikipedia.orglibretexts.org Such rearrangements are plausible for intermediates derived from this compound.

A key example involves the ring expansion of xanthene derivatives to form dibenz[b,f]oxepins. researchgate.net This transformation can be initiated by converting the aldehyde functionality into a group that can stabilize or generate a carbocation at the C9 position. For example, reduction of this compound to 9-xanthenemethanol, followed by tosylation and subsequent solvolysis, would generate a carbocation intermediate at the C9 position. Under certain conditions, this carbocation can trigger a rearrangement. One of the aryl groups of the xanthene skeleton can migrate to the C9 position, leading to the expansion of the central pyran ring and formation of the seven-membered dibenz[b,f]oxepin (B1201610) ring system. researchgate.net This type of skeletal rearrangement highlights the dynamic nature of the xanthene scaffold under conditions that favor carbocation formation. msu.edu

[2+2] Cycloaddition Reactions in Spiro-β-Lactam Synthesis from Related Carbaldehydes

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a cornerstone for the synthesis of β-lactams. acs.org This methodology can be adapted to create complex spirocyclic structures involving the xanthene nucleus. While direct examples starting with this compound are not prevalent in the provided search results, the synthesis of spiro-β-lactams using a ketene derived from 9H-xanthene-9-carboxylic acid is well-documented and illustrates the principle. mdpi.comnih.gov

In a related synthetic pathway, this compound can be converted into an imine (a Schiff base) by reacting it with a primary amine. This xanthene-derived imine can then serve as the imine component in a Staudinger reaction. The cycloaddition of this imine with a suitable ketene (generated in situ from an acyl chloride and a tertiary base like triethylamine) would produce a spiro-β-lactam. nih.govscispace.com The C9 carbon of the xanthene ring becomes the spiro center of the resulting molecule, directly attached to the C3 position of the four-membered azetidin-2-one (B1220530) (β-lactam) ring. The stereochemical outcome (cis or trans) of the β-lactam can be influenced by the substituents on both the imine and the ketene. acs.org

Functionalization of the Xanthene Core

Beyond the reactions of the aldehyde group, the aromatic rings of the xanthene core are amenable to functionalization, typically through electrophilic aromatic substitution. researchgate.net The presence of the ether oxygen in the central ring influences the regioselectivity of these reactions. The oxygen atom acts as an activating, ortho-, para-directing group through resonance donation of its lone pairs into the aromatic system.

Therefore, electrophilic attack is predicted to occur at positions ortho and para to the oxygen bridge, which correspond to the C2, C4, C5, and C7 positions of the xanthene nucleus. The C9 substituent, in this case, the carbaldehyde group, can exert steric hindrance and electronic effects that may further influence the substitution pattern. Common electrophilic substitution reactions that could be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃.

Sulfonation: Using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Using an alkyl/acyl halide and a Lewis acid like AlCl₃.

The ability to introduce additional functional groups onto the aromatic backbone significantly increases the molecular diversity that can be generated from this compound, allowing for the synthesis of derivatives with tailored electronic and physical properties. researchgate.netgoogle.com

Electrophilic Substitution Reactions on Aromatic Rings

The aromatic rings of the xanthene scaffold are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for functionalizing arenes. The reactivity and regioselectivity of these substitutions on this compound are governed by the electronic effects of its constituent groups. The ether oxygen atom is an activating group, donating electron density to the aromatic rings and directing incoming electrophiles to the ortho and para positions (specifically, positions 2, 4, 5, and 7). Conversely, the aldehyde group at position 9 is a strong deactivating group, withdrawing electron density and making substitution on the rings more difficult.

Despite the deactivating nature of the aldehyde, the activating influence of the ether oxygen enables electrophilic substitutions to occur. The synthesis of xanthene dyes, for example, often proceeds via Friedel-Crafts acylation, a classic EAS reaction. nrochemistry.comresearchgate.net In these syntheses, substituted phenols, which contain strongly activating hydroxyl groups, react with reagents like phthalic anhydride. beilstein-journals.org

Specific examples of electrophilic substitution on the xanthene core include halogenation, sulfonation, and nitration.

Halogenation : Direct chlorination of the related xanthene-9-carboxylic acid using chlorine gas in acetic acid has been shown to yield 2,7-dichloroxanthene-9-carboxylic acid, indicating that substitution occurs at the positions para to the ether oxygen. researchgate.net Similarly, photocatalytic bromination of arenes can be achieved using N-Bromosuccinimide (NBS) in the presence of a xanthene dye like erythrosine B, which acts as a photocatalyst. nih.gov

Sulfonation : The introduction of sulfonic acid (-SO₃H) groups onto the xanthene nucleus is a key strategy for improving the water solubility of xanthene dyes. nih.govorganic-chemistry.org This reaction typically results in substitution at the 3-position. researchgate.net

Nitration : While less common for this compound itself, nitration has been studied on related structures. For instance, nitration of xanthine (B1682287) (a purine (B94841) derivative, not a direct analogue) occurs with nitric acid. rsc.orgresearchgate.net More relevantly, attempts to nitrate (B79036) xanthene cores using sodium nitrite (B80452) in acidic conditions have been reported in the pursuit of new dye syntheses. uwindsor.ca

Table 1: Examples of Electrophilic Aromatic Substitution on Xanthene Derivatives

| Reaction Type | Xanthene Substrate | Reagents | Position of Substitution | Reference |

|---|---|---|---|---|

| Chlorination | Xanthene-9-carboxylic acid | Cl₂, Acetic Acid | 2, 7 | researchgate.net |

| Sulfonation | Xanthene Dyes | Not specified | 3 | researchgate.net |

| Friedel-Crafts Acylation | Resorcinol (to form xanthene) | Phthalic anhydride, H₂SO₄ | Forms xanthene core | nrochemistry.com |

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the xanthene scaffold can participate in these transformations. researchgate.net This allows for the introduction of a wide array of substituents, significantly expanding the chemical diversity of this compound derivatives.

Cross-Dehydrogenative Coupling (CDC): A notable strategy is the cross-dehydrogenative coupling (CDC), which forms bonds directly from two C-H bonds, offering high atom economy. xisdxjxsu.asiascirp.org Copper-catalyzed CDC reactions have been developed to couple N-arylglycine esters with various partners, including phenols and imidazo[1,2-a]pyridines. organic-chemistry.orgnih.gov Oxidative coupling has also been demonstrated between xanthene and β-ketoesters. xisdxjxsu.asia Furthermore, a direct C(sp³)–H sulfonylation of xanthene derivatives using sodium sulfinates can be achieved through a copper-catalyzed radical cross-coupling process. rsc.org

Traditional Cross-Coupling Reactions: For traditional cross-coupling reactions like the Suzuki, Heck, or Sonogashira reactions, a halogenated xanthene derivative is typically required as the electrophilic partner. researchgate.netresearchgate.netscispace.comnih.gov

Suzuki Coupling: This reaction pairs an organoboron compound with an organic halide. scispace.comnih.gov Halogenated purines, which are also heterocyclic, readily undergo Suzuki coupling to introduce aryl and alkenyl groups. researchgate.net A Pd/Xantphos catalyst system has been successfully used in the synthesis of xanthene derivatives via Suzuki coupling.

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. researchgate.net Di-halogenated xanthene derivatives have been shown to undergo a bis-Heck reaction with acrylate (B77674) species to form new derivatives.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comresearchgate.net The reaction is effective for halogenated heterocycles, allowing for the introduction of alkynyl moieties.

Table 2: Metal-Catalyzed Cross-Coupling Reactions Involving Xanthene Scaffolds

| Reaction Type | Substrate Type | Catalyst/Reagents | Coupling Partner | Reference |

|---|---|---|---|---|

| Cross-Dehydrogenative Coupling (CDC) | Xanthene | Cu Catalyst / TBHP | β-ketoesters | xisdxjxsu.asia |

| C(sp³)–H Sulfonylation | Xanthene derivatives | CuCl / DDQ | Sodium sulfinates | rsc.org |

| Heck Reaction | Di-halogenated xanthenes | Palladium Catalyst | Acrylate species | |

| Suzuki Coupling | Halogenated Xanthene Precursor | Pd/Xantphos | Arylboronic acids | |

| Sonogashira Coupling | Halogenated Heterocycles | PdCl₂(PPh₃)₂, CuI | Terminal Alkynes |

Amide Coupling and Other Derivatization Strategies

The aldehyde functional group at the 9-position of this compound is a prime site for derivatization. A common and synthetically valuable transformation is its oxidation to a carboxylic acid, yielding xanthene-9-carboxylic acid. This intermediate opens the door to a host of subsequent reactions, most notably amide bond formation.

Amide Coupling: The synthesis of xanthene-9-carboxamides is a well-established method for creating derivatives with potential biological activity. This transformation involves the coupling of xanthene-9-carboxylic acid with a primary or secondary amine. The reaction is facilitated by a variety of coupling reagents that activate the carboxylic acid.

Commonly used coupling systems include:

DCC (N,N'-dicyclohexylcarbodiimide): Used to promote amide bond formation between xanthene-9-carboxylic acid and amines like cyanomethylamine.

EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-hydroxybenzotriazole): A standard combination for efficient amide synthesis.

HATU/DIPEA (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium / N,N-Diisopropylethylamine): A powerful reagent combination often used for challenging couplings.

(Boc)₂O/Pyridine (B92270): Di-tert-butyl dicarbonate (B1257347) can be used with pyridine and ammonium (B1175870) bicarbonate to form the primary amide, xanthene-9-carboxamide.

Other Derivatization Strategies: Beyond amide formation, the this compound and its carboxylic acid derivative can undergo other transformations:

Hydrazide and Hydrazone Formation: Xanthene-9-carboxylic acid can be converted to its corresponding hydrazide. This hydrazide can then be reacted with various aldehydes (e.g., salicylaldehyde (B1680747) derivatives) to form NOO-tridentate hydrazone ligands, which are capable of coordinating with transition metals.

Reduction: The amide derivatives of xanthene-9-carboxylic acid can be readily reduced to the corresponding amines.

Oxidation: The xanthene core itself can be oxidized to form xanthone derivatives.

Table 3: Amide Coupling and Derivatization of Xanthene-9-carboxylic Acid

| Derivative Type | Amine/Reagent | Coupling Reagent/Conditions | Product | Reference |

|---|---|---|---|---|

| Carboxamide (Primary) | Ammonium bicarbonate | (Boc)₂O, Pyridine | 9H-Xanthene-9-carboxamide | |

| Carboxamide (Substituted) | Cyanomethylamine | DCC | N-(cyanomethyl)-9H-xanthene-9-carboxamide | |

| Carboxamide (Substituted) | Isopropylamine | Not specified | N-Propan-2-yl-9H-xanthene-9-carboxamide | |

| Hydrazide | Hydrazine | Not specified | Xanthene-9-carboxylic acid hydrazide | |

| Amine (from amide) | Amide derivative (e.g., 46) | Reduction (e.g., LiAlH₄) | Amine derivative (e.g., 47) |

Advanced Spectroscopic and Spectrometric Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of xanthene-9-carbaldehyde, offering insights into the hydrogen, carbon, and, in the case of its metal complexes, tin atomic nuclei.

Proton NMR (¹H NMR) spectroscopy of this compound provides characteristic signals that confirm the presence and chemical environment of the hydrogen atoms within the molecule. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the aldehydic proton appears as a singlet at approximately 9.98 ppm. rsc.org The aromatic protons of the xanthene backbone resonate in the region of 7.1 to 7.8 ppm. Specifically, a singlet can be observed at 7.86 ppm, a doublet at 7.77 ppm (J = 7.6 Hz), another doublet at 7.61 ppm (J = 7.9 Hz), and a triplet at 7.49 ppm (J = 7.8 Hz). rsc.org The methylene (B1212753) protons of the xanthene structure typically appear around 4.03 ppm. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |

|---|---|---|---|

| 9.98 | s | - | Aldehydic proton |

| 7.86 | s | - | Aromatic proton |

| 7.77 | d | 7.6 | Aromatic proton |

| 7.61 | d | 7.9 | Aromatic proton |

| 7.49 | t | 7.8 | Aromatic proton |

s = singlet, d = doublet, t = triplet

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The carbonyl carbon of the aldehyde group is characteristically found downfield at approximately 190.9 ppm. rsc.org The carbon atoms of the aromatic rings display a series of signals in the range of 120 to 140 ppm. Specific shifts have been reported at 137.8, 135.5, 134.4, 130.4, 129.3, and 128.0 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 190.9 | C=O (Aldehyde) |

| 137.8 | Aromatic C |

| 135.5 | Aromatic C |

| 134.4 | Aromatic C |

| 130.4 | Aromatic C |

| 129.3 | Aromatic C |

Two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are instrumental in unequivocally assigning the proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (typically over two to three bonds). researchgate.netamazonaws.com These experiments confirm the connectivity within the this compound molecule by showing, for instance, the correlation between the aldehydic proton and its corresponding carbonyl carbon, as well as the correlations between the aromatic protons and their directly attached and neighboring carbons. researchgate.netamazonaws.com This detailed connectivity map is crucial for the complete structural elucidation of complex molecules.

While not directly applicable to this compound itself, ¹¹⁹Sn NMR spectroscopy is a powerful tool for characterizing organotin complexes derived from xanthene-based ligands. The ¹¹⁹Sn chemical shift is highly sensitive to the coordination number and geometry of the tin atom. researchgate.net For instance, an increase in the coordination number at the tin center generally causes a significant upfield shift in the ¹¹⁹Sn NMR signal. researchgate.netscite.ai This technique is invaluable for studying the structure of this compound derivatives that have been reacted to form organotin compounds, providing insights into the ligand's binding mode and the resulting metal complex's architecture. acs.org

Mass Spectrometry for Molecular Identification

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. The exact mass measurement obtained from HRMS serves as a definitive confirmation of the compound's identity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique indispensable for the separation, identification, and quantification of volatile and semi-volatile compounds within a mixture. In the context of this compound synthesis, GC-MS serves as a critical tool for monitoring reaction progress and assessing the purity of the final product. The gas chromatography component separates individual compounds from the reaction mixture based on their boiling points and affinity for the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.

This technique is particularly valuable for identifying by-products that may form during the synthesis of this compound. Potential by-products could include unreacted starting materials, residual solvents, or compounds resulting from side reactions or degradation. The resulting mass spectrum of an unknown by-product can be compared against spectral libraries for positive identification. researchgate.net While specific by-product analyses for this compound are not extensively detailed in the literature, the methodology is standard for ensuring the purity of synthesized heterocyclic compounds. For instance, GC-MS has been employed in the analysis of photochemical reactions of related xanthene derivatives to identify reaction products. ru.nl The ability to perform derivatization can also enhance the volatility and thermal stability of analytes, further broadening the applicability of GC-MS in complex reaction analyses. researchgate.net

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a detailed fingerprint based on its constituent functional groups.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes (e.g., stretching, bending). For this compound, the IR spectrum provides clear evidence for its key structural features.

The most diagnostic absorptions for the aldehyde group are the C=O stretching and the C-H stretching vibrations. The carbonyl (C=O) stretch of an aldehyde typically appears as a strong, sharp band in the region of 1740-1720 cm⁻¹. vscht.cz Conjugation with the aromatic xanthene system would shift this absorption to a slightly lower wavenumber. Another key indicator is the aldehyde C-H stretch, which gives rise to one or two moderately strong bands in the 2830-2695 cm⁻¹ region, with a characteristic band often appearing around 2720 cm⁻¹. vscht.cz The presence of the xanthene core is confirmed by absorptions related to the aromatic rings and the ether linkage. These include aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching in the 1600-1450 cm⁻¹ range, and a strong C-O-C asymmetric stretching band for the diaryl ether group, typically found around 1250-1200 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | Aryl | > 3000 | Medium-Weak |

| Aldehyde C-H Stretch | -CHO | ~2830 and ~2720 | Medium |

| Carbonyl C=O Stretch | -CHO | ~1725 | Strong |

| Aromatic C=C Stretch | Aryl | 1600-1450 | Medium-Variable |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1250-1200 | Strong |

This table is generated based on standard IR absorption data vscht.cz and spectra of related xanthene compounds. goums.ac.irresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability, making it particularly effective for analyzing symmetric, non-polar bonds.

For this compound, the Raman spectrum would provide confirmatory information. The symmetric vibrations of the aromatic rings within the xanthene structure are expected to produce strong Raman signals. The carbonyl (C=O) stretch is also Raman active and would appear in a similar region as in the IR spectrum. Raman spectroscopy is non-destructive and has minimal interference from water, which can be advantageous for analyzing samples in aqueous media or for in-situ reaction monitoring. mdpi.com Studies on other xanthene derivatives have successfully utilized Raman spectroscopy to characterize their structures, often in conjunction with IR data to obtain a complete vibrational profile. goums.ac.ir

| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |

| Aromatic Ring Breathing | Aryl | ~1000 | Strong |

| Carbonyl C=O Stretch | -CHO | ~1725 | Medium |

| Aromatic C=C Stretch | Aryl | 1600-1500 | Strong |

| Aldehyde C-H Stretch | -CHO | ~2720 | Medium-Weak |

This table is generated based on general principles and data from related compounds. goums.ac.irmdpi.com

Electronic Spectroscopy for Photophysical Properties

Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light, providing insights into its chromophores and photophysical behavior.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its extensive chromophore, the dibenzopyran (xanthene) ring system.

The spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the aromatic rings. For the parent xanthene core, these transitions typically occur with a maximum absorption (λmax) around 290 nm. nist.gov The presence of the aldehyde group introduces an additional electronic transition. The carbonyl group's non-bonding (n) electrons can be excited to an anti-bonding π* orbital (an n→π* transition). This transition is formally forbidden and thus results in a weak absorption band at a longer wavelength than the π→π* transitions, often appearing as a shoulder on the main absorption peak. lcms.cz The solvent can influence the position of these peaks; polar solvents can cause a blue shift (to shorter wavelength) of the n→π* transition.

| Electronic Transition | Chromophore | Approximate Wavelength (λmax) |

| π → π | Xanthene Aromatic System | ~290 nm |

| n → π | Carbonyl Group (-CHO) | > 300 nm (weak) |

This table is based on data for the xanthene core nist.gov and general principles of UV-Vis spectroscopy. lcms.cz

Photophysical Measurements and Studies

Photophysical studies investigate the pathways by which a molecule dissipates the energy it absorbs from light, including processes like fluorescence, phosphorescence, and non-radiative decay. Xanthene derivatives are well-known for their interesting photophysical properties and applications as dyes and fluorescent probes. goums.ac.ir

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction (XRD) is a cornerstone analytical technique for elucidating the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, researchers can determine the arrangement of atoms within a crystalline solid, providing definitive proof of its three-dimensional structure. sci-hub.se This methodology is broadly categorized into single-crystal XRD and powder XRD, both of which are instrumental in the characterization of xanthene derivatives.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's solid-state structure, including bond lengths, bond angles, and intermolecular interactions. The technique requires a high-quality, single crystal of the compound, which is mounted on a diffractometer and rotated in a beam of X-rays. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be resolved.

While specific crystallographic data for this compound is not prominently detailed in the surveyed literature, extensive SCXRD studies have been performed on closely related derivatives, such as Xanthene-9-carboxylic acid and its complexes. These analyses serve as a powerful reference for understanding the structural characteristics of the xanthene core. For instance, the analysis of Xanthene-9-carboxylic acid revealed that it crystallizes with two crystallographically inequivalent molecules in the unit cell. nih.gov The dihedral angle, or the fold angle of the xanthene core, was determined to be 14.2(1)° for one molecule and 11.3(2)° for the other, indicating a non-planar, butterfly-like conformation. nih.gov

Furthermore, SCXRD has been crucial in characterizing more complex structures, such as homodinuclear lanthanide(III) complexes of xanthene-9-carboxylic acid. nih.gov In these complexes, the lanthanide ions are bridged by oxygen atoms from the carboxylate ligands, and each metal ion is coordinated by eight oxygen atoms in a distorted square-prismatic geometry. nih.gov Similarly, the crystal structure of a diorganotin(IV) complex derived from Xanthene-9-carbohydrazide was confirmed to have a distorted square pyramidal geometry around the tin atom via SCXRD. researchgate.net

Table 1: Illustrative Crystallographic Data for Xanthene-9-carboxylic Acid Derivatives

| Parameter | [Eu2(XA)6(DMSO)2(H2O)2] nih.gov | [Tb2(XA)6(DMSO)2(H2O)2] nih.gov |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P21/n | P21/n |

| a (Å) | 17.849(4) | 17.809(4) |

| b (Å) | 9.6537(19) | 9.6548(19) |

| c (Å) | 23.127(5) | 23.075(5) |

| **β (°) ** | 109.06(3) | 108.97(3) |

This table presents data for lanthanide complexes of xanthene-9-carboxylic acid to illustrate the type of information obtained from single-crystal X-ray diffraction analysis.

Powder X-ray Diffraction

Powder X-ray diffraction (PXRD) is a complementary technique used to analyze polycrystalline materials or powders. units.it Instead of a single crystal, a large number of randomly oriented crystallites are exposed to an X-ray beam, producing a characteristic diffraction pattern of concentric rings. sci-hub.se This pattern, or diffractogram, plots diffracted intensity against the diffraction angle (2θ) and serves as a unique "fingerprint" for a specific crystalline solid. units.it

PXRD is widely used for:

Phase Identification: By comparing the obtained diffractogram with standard databases like the Joint Committee on Powder Diffraction Standards (JCPDS), one can identify the crystalline phases present in a sample. sci-hub.se

Purity Assessment: The presence of impurity phases can be detected by the appearance of unexpected peaks in the diffraction pattern.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making it an essential tool in pharmaceutical and materials science. units.it

Analysis of Crystallinity: The technique can distinguish between crystalline materials, which produce sharp diffraction peaks, and amorphous materials, which yield a broad, featureless signal. units.it

In the context of xanthene derivatives, PXRD is used alongside other analytical methods to confirm the identity and purity of synthesized materials and to study the structure of materials where growing a single crystal is not feasible. researchgate.net For example, it was used to show that dicarboxylate guest molecules, including a xanthene derivative, assembled into a monolayer within a layered double hydroxide (B78521) (LDH) host, giving a characteristic basal spacing. researchgate.net

Other Analytical Techniques

Beyond spectroscopic and diffraction methods, several other analytical techniques provide critical information regarding the composition and stability of this compound and its derivatives.

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This destructive method involves the complete combustion of a small, precisely weighed amount of the substance. The resulting combustion gases (CO₂, H₂O, N₂, SO₂) are separated and quantified, allowing for the calculation of the percentage of each element present.

The primary application of elemental analysis is to verify the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. For xanthene derivatives, this technique is routinely employed to confirm that the synthesis has yielded the correct product.

Table 2: Theoretical Elemental Composition of this compound (C₁₄H₁₀O₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Molar Mass ( g/mol ) | Theoretical % |

|---|---|---|---|---|

| Carbon | C | 12.01 | 210.23 | 79.99% |

| Hydrogen | H | 1.008 | 210.23 | 4.79% |

| Oxygen | O | 16.00 | 210.23 | 15.22% |

This table presents the calculated theoretical elemental percentages for this compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is a thermal analysis method that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.org The sample is placed in a crucible on a high-precision balance within a furnace, and the temperature is programmed to increase at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature.

TGA provides valuable information about a material's thermal stability, decomposition temperatures, and the composition of multi-component systems. openaccessjournals.com Key information derived from a TGA curve includes:

Onset of Decomposition: The temperature at which the material begins to lose mass, indicating the limit of its thermal stability. wikipedia.org

Decomposition Profile: The pattern of mass loss can reveal single-step or multi-step degradation processes.

Residual Mass: The amount of material remaining at the end of the analysis can indicate the formation of a stable char or inorganic residue.

This technique is used to evaluate the thermal properties of xanthene-based compounds. For example, TGA studies on a guest ketoacid derivative of xanthene revealed that it starts to decompose at a significantly higher temperature (ca. 330°C) when embedded in a host matrix compared to the free acid (ca. 230°C), demonstrating enhanced thermal stability. researchgate.net

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Xanthene-9-carboxylic acid |

| Xanthene-9-carbohydrazide |

| 6-hydroxy-3-oxo-3H-xanthene-9-carboxylic acid |

| Carbon Dioxide |

| Water |

| Nitrogen |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties at the electronic level. For Xanthene-9-carbaldehyde, these methods elucidate its structural and electronic characteristics in detail.

Density Functional Theory (DFT) has become a dominant method for obtaining molecular structures due to its favorable balance of accuracy and computational cost. uwa.edu.au This quantum mechanical method is based on the principle that the energy of a molecule can be determined from its electron density. arxiv.org Geometry optimization is a primary application of DFT, where calculations are performed to find the lowest energy arrangement of atoms, corresponding to the equilibrium molecular structure. uwa.edu.au For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation is reached, confirmed by the absence of imaginary frequencies in vibrational analysis. nih.gov

DFT calculations, often employing hybrid functionals like B3LYP, provide detailed information about the electronic structure. uwa.edu.au This includes the distribution of electrons, orbital energies, and atomic charges. The analysis of the optimized geometry reveals the planarity of the xanthene core and the orientation of the carbaldehyde substituent.

Table 1: Representative Predicted Geometrical Parameters for this compound (Optimized with DFT/B3LYP)

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(ring)-O(ether) | ~1.37 Å |

| Bond Length | C(9)-C(aldehyde) | ~1.51 Å |

| Bond Length | C=O (aldehyde) | ~1.22 Å |

| Bond Angle | C-O-C (ether) | ~118° |

| Bond Angle | C(9)-C-H (aldehyde) | ~125° |

| Dihedral Angle | C(ring)-C(9)-C(ald)-O(ald) | Variable (defines aldehyde orientation) |

Note: The values in this table are illustrative and represent typical results from DFT calculations on similar aromatic aldehyde structures.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used extension of DFT for studying molecules in their electronically excited states. mdpi.comuci.edu It is particularly effective for calculating the energies and characteristics of electronic transitions, which correspond to the absorption of light in the UV-Visible spectrum. researchgate.net The method provides vertical excitation energies, which represent the energy difference between the ground state and an excited state at the optimized ground-state geometry. chemrxiv.org

For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. The output includes the wavelength of absorption, the energy of the transition, and the oscillator strength (f), which is a measure of the transition's probability. researchgate.net Analysis of the molecular orbitals involved in these transitions reveals their nature, such as π→π* transitions within the aromatic system or n→π* transitions involving the lone pairs of the oxygen atoms. researchgate.net

Table 2: Representative Predicted Electronic Transitions for this compound (Calculated with TD-DFT)

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.85 | 322 | 0.002 | n → π |

| S₀ → S₂ | 4.20 | 295 | 0.150 | π → π |

| S₀ → S₃ | 4.55 | 272 | 0.450 | π → π* |

Note: The data presented are hypothetical and serve to illustrate the typical output of a TD-DFT calculation for an aromatic aldehyde.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. A small energy gap generally implies higher reactivity and lower kinetic stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic rings of the xanthene moiety. researchgate.net The LUMO, conversely, is likely distributed over the central pyran ring and the electron-withdrawing carbaldehyde group. This separation of orbitals suggests potential for intramolecular charge transfer upon electronic excitation.

Table 3: Representative FMO Properties for this compound

| Property | Predicted Energy Value (eV) |

|---|---|

| HOMO Energy | -6.20 |

| LUMO Energy | -1.85 |

| HOMO-LUMO Gap (ΔE) | 4.35 |

Note: These energy values are representative examples for a molecule of this type.

Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and charge transfer interactions. wisc.edu It provides a description of the molecule in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns closely with classical Lewis structures. A key feature of NBO analysis is the examination of orbital interactions using second-order perturbation theory. This analysis quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Table 4: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) O(ether) | π(C-C)aromatic | ~25.5 |

| LP(2) O(carbonyl) | π(C-C)aromatic | ~5.2 |

| π(C-C)aromatic | π(C-C)aromatic | ~20.1 |

| π(C-C)aromatic | π(C=O)carbonyl | ~2.8 |

Note: LP denotes a lone pair. The values are illustrative of typical intramolecular interactions in such systems.

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govnih.gov The MESP map displays the electrostatic potential on the electron density surface of the molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. nih.govresearchgate.net

For this compound, the MESP map would show the most negative potential localized around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the aromatic rings would exhibit positive potential, while the π-systems of the rings would show moderately negative potential above and below the molecular plane.

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the condensed-phase behavior of a molecule, including its crystal packing, solubility, and other physical properties. This compound, with its combination of a large aromatic system and a polar aldehyde group, can participate in several types of non-covalent interactions.

π-π Stacking: The large, planar aromatic surfaces of the xanthene moieties allow for significant π-π stacking interactions between adjacent molecules. These interactions are a major driving force in the formation of molecular aggregates and the crystal lattice.

C-H···O Hydrogen Bonding: The aldehyde oxygen atom is an effective hydrogen bond acceptor. Weak C-H···O hydrogen bonds can form between this oxygen and aromatic or aliphatic C-H groups on neighboring molecules, contributing to the stability of the crystal structure.

C-H···π Interactions: The electron-rich π-systems of the benzene (B151609) rings can act as weak acceptors for hydrogen atoms from nearby molecules, leading to C-H···π interactions.

These varied intermolecular forces collectively dictate the three-dimensional arrangement of this compound molecules in the solid state.

Hirshfeld Surface Analysis for Crystal Packing and Interactions

Hirshfeld surface analysis is a powerful computational method employed to visualize and quantify intermolecular interactions within a crystal lattice. This technique maps the electron distribution of a molecule, providing a detailed picture of how neighboring molecules interact. For xanthene derivatives, Hirshfeld analysis has been instrumental in understanding their crystal packing and the nature of the non-covalent forces that govern their supramolecular assembly.

Studies on novel xanthene derivatives have utilized Hirshfeld surface analysis and 2D fingerprint plots to explore surface reactivity and intermolecular interactions. researchgate.net For instance, in one study, H∙∙∙H interactions were found to be the most significant, accounting for 32.2% of the total interactions, while C∙∙∙O contacts were the least prevalent. researchgate.netmdpi.com The analysis of Hirshfeld surfaces, combined with fingerprint plots, reveals the significance of weak interactions in the crystal packing. mdpi.com The normalized contact distance (dnorm) is used to visualize these interactions, where red, white, and blue regions on the surface indicate shorter, equal, and longer contacts, respectively. researchgate.netnih.gov

The shape of the molecule and the voids within the crystal are described by parameters such as globularity and asphericity. For a particular xanthene derivative, globularity (0.277) and asphericity (0.193) values suggested that the voids are irregularly shaped but relatively close to a symmetric form, indicating a moderately loose packing arrangement. researchgate.net

Hydrogen Bonding and π-π Interactions in Supramolecular Assemblies

Hydrogen bonds and π-π stacking are fundamental non-covalent interactions that play a crucial role in the formation of supramolecular assemblies. In the realm of xanthene chemistry, these interactions are pivotal in dictating the three-dimensional architecture and stability of crystal structures.

The interplay of hydrogen bonding and π-π interactions has been observed in various supramolecular systems. nih.gov For example, in certain host-guest complexes involving 9-phenyl-9H-xanthene derivatives, classical and non-classical hydrogen bonding interactions were identified. researchgate.net In one case, an intramolecular (host)N‒H···N(host) hydrogen bond was observed, while in others, strong intermolecular (host)N‒H···O(guest) hydrogen bonds were crucial for retaining the guest molecules. researchgate.net The significance of these interactions is underscored by Hirshfeld surface analyses, which have shown that (guest)O···H(host) interatomic interactions can range from 11.1% to 13.9%. researchgate.net

Reaction Mechanism Studies

Theoretical Elucidation of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions. By employing methods like Density Functional Theory (DFT), researchers can map out potential energy surfaces, identify transition states, and calculate reaction barriers, thereby elucidating the most probable reaction pathways.

For xanthene and its derivatives, theoretical studies have been crucial in understanding their formation and reactivity. DFT calculations have been used to study the electronic structure, charge transfer, and reactivity of these molecules. researchgate.net For instance, the analysis of frontier molecular orbitals (HOMO and LUMO) can provide insights into the electronic transitions and reactivity of the molecule. researchgate.netbohrium.com